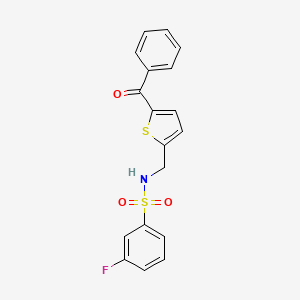
4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound. It is a derivative of 1-Tosyl-1,2,3,4-tetrahydroquinoline . The empirical formula is C16H17NO2S and the molecular weight is 287.38 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its empirical formula C16H17NO2S . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their unique properties. A study highlights the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process yields monofluorinated alkenes, facilitating the synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. This method's versatility and the synthetic potential it unlocks for creating structurally diverse fluorinated compounds are significant for developing new drugs and agrochemicals (Wu et al., 2017).
Tetrahydroquinoline-Embedded Compounds in Organic Synthesis
The diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides presents a novel approach to creating structurally complex molecules. Utilizing N-aryl-2-fluorobenzenesulfonamides and trans-2,3-epoxy-cinnamyl-alcohol-derived tosylates, this method offers a straightforward route to these compounds, highlighting their potential in organic synthesis and possibly as novel pharmacophores (Borgohain et al., 2017).
Antitumor Activity of Tetrahydroquinoline Derivatives
A study exploring novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide compounds demonstrates significant in vitro antitumor activity. Some compounds showed more potency and efficacy than Doxorubicin, a reference drug, underlining the potential of these derivatives as new antitumor agents (Alqasoumi et al., 2010).
Fluorophores for Zinc(II) Detection
The development and characterization of zinc(II) specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its derivatives, are crucial for studying intracellular Zn2+. These fluorophores’ fluorescing characteristics upon Zn2+ binding are pivotal for biochemical and medical research, especially for understanding Zn2+'s role in biological systems (Kimber et al., 2001).
Probing Molecular Interactions with Human Carbonic Anhydrases
Investigations into benzenesulfonamides' interactions with human carbonic anhydrases (hCAs) offer insights into designing selective inhibitors for therapeutic applications. By understanding the binding affinities and selectivity profiles of novel benzenesulfonamide derivatives towards hCAs, research provides a foundation for developing targeted treatments for conditions involving aberrant CA activity (Bruno et al., 2017).
Eigenschaften
IUPAC Name |
4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-10-21(11-5-16)31(28,29)25-14-2-3-17-6-9-19(15-22(17)25)24-30(26,27)20-12-7-18(23)8-13-20/h4-13,15,24H,2-3,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPNNXWOGVLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2948985.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![2,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2948990.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)
![2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948995.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide](/img/structure/B2948996.png)


![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)
![N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2949001.png)
